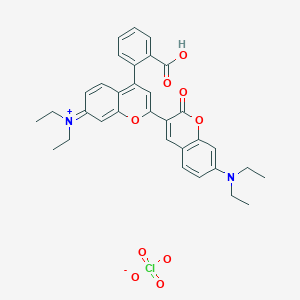

4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate

描述

- Starting materials: Chroman-3-yl derivative and diethylamine.

- Reaction conditions: Nucleophilic substitution, elevated temperatures.

- Product: 7-diethylamino-2-oxochroman-3-yl derivative.

Step 3: Addition of Carboxyphenyl Moiety

- Starting materials: 7-diethylamino-2-oxochroman-3-yl derivative and 2-carboxybenzaldehyde.

- Reaction conditions: Condensation reaction, mild heating.

- Product: 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl) derivative.

Step 4: Formation of Chromylium Ion and Stabilization

- Starting materials: 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl) derivative and perchloric acid.

- Reaction conditions: Acidic medium, room temperature.

- Product: 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the chroman-3-yl core, followed by the introduction of diethylamino groups and the carboxyphenyl moiety. The final step involves the formation of the chromylium ion and its stabilization with perchlorate.

-

Step 1: Synthesis of Chroman-3-yl Core

- Starting materials: 2-hydroxyacetophenone and ethyl acetoacetate.

- Reaction conditions: Acidic or basic catalysis, reflux conditions.

- Product: Chroman-3-yl derivative.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the chromylium ion, converting it back to a neutral chroman derivative.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Neutral chroman derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

科学研究应用

Photochemical Applications

Fluorescence Studies

The compound is primarily utilized as a fluorescent dye due to its high fluorescence efficiency. It exhibits an excitation wavelength around 654 nm and an emission wavelength of approximately 694 nm when dissolved in methylene chloride, making it suitable for various fluorescence microscopy techniques .

Metal-Enhanced Fluorescence

Recent studies have demonstrated that the compound's fluorescence can be significantly enhanced when used in conjunction with metallic surfaces. This phenomenon is attributed to the interaction between the dye and the surface plasmon resonance of metals, which can lead to increased sensitivity in detecting biomolecules .

Biological Applications

Cell Imaging

The compound has been successfully employed in cellular imaging applications. Its ability to stain live cells allows researchers to visualize cellular processes in real-time. This capability is particularly valuable in studies involving cell signaling and drug delivery mechanisms.

Bioassays

Due to its fluorescent properties, this compound is also used in bioassays for detecting specific biomolecules. It can be conjugated with antibodies or other biomolecules to create highly sensitive detection systems for clinical diagnostics .

Material Science

Dye-Sensitized Solar Cells (DSSCs)

In material science, the compound has shown potential as a sensitizer in dye-sensitized solar cells. Its ability to absorb light efficiently and convert it into electrical energy makes it a candidate for enhancing the performance of photovoltaic devices .

Case Studies

作用机制

The compound exerts its effects primarily through its interaction with light and its ability to fluoresce. The diethylamino groups and the chromylium ion play crucial roles in its electronic transitions, allowing it to absorb and emit light at specific wavelengths. This property is harnessed in various applications, from bioimaging to photocatalysis.

相似化合物的比较

Similar Compounds

- 4-(2-Carboxyphenyl)-7-dimethylamino-2-(7-dimethylamino-2-oxochroman-3-yl)-chromylium perchlorate

- 4-(2-Carboxyphenyl)-7-methylamino-2-(7-methylamino-2-oxochroman-3-yl)-chromylium perchlorate

Uniqueness

Compared to similar compounds, 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate exhibits enhanced fluorescence and stability. The presence of diethylamino groups contributes to its superior photophysical properties, making it more effective in applications requiring high fluorescence intensity and stability.

生物活性

4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate, a compound with a complex chromylium structure, has garnered attention due to its diverse biological activities. This compound belongs to the class of 2H/4H-chromenes, which are known for their significant pharmacological properties. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C33H32ClN2O5

- Molecular Weight : 637.08 g/mol

- CAS Number : 168206-21-1

- Purity : ≥80% (HPLC)

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds within the 2H/4H-chromene family exhibit potent anticancer properties. These compounds induce apoptosis in cancer cells through various mechanisms:

- Tubulin Interaction : They bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase, ultimately triggering caspase-dependent apoptosis .

- Cell Migration Inhibition : Studies have shown that these compounds significantly reduce cell invasion and migration, which are critical factors in cancer metastasis .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, which leads to cell death .

Antidiabetic Effects

Preliminary studies suggest that derivatives of this compound may possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Modifications in the chromene scaffold can enhance or diminish its potency against various biological targets. For instance:

- Substituents on the aromatic rings can significantly affect the binding affinity and selectivity towards specific enzymes or receptors .

Case Studies

- Apoptotic Mechanisms : A study by Anthony et al. (2007) demonstrated that certain chromene derivatives could induce apoptosis in human cancer cell lines through mitochondrial pathways and activation of caspases .

- Inhibition of Neutrophil Chemotaxis : Research by Schepetkin et al. (2014) highlighted that some analogs inhibit formyl peptide receptor-1 (FPR-1), blocking calcium flux and chemotaxis in human neutrophils, which is crucial for inflammatory responses .

属性

IUPAC Name |

[4-(2-carboxyphenyl)-2-[7-(diethylamino)-2-oxochromen-3-yl]chromen-7-ylidene]-diethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N2O5.ClHO4/c1-5-34(6-2)22-14-13-21-17-28(33(38)40-29(21)18-22)31-20-27(24-11-9-10-12-26(24)32(36)37)25-16-15-23(19-30(25)39-31)35(7-3)8-4;2-1(3,4)5/h9-20H,5-8H2,1-4H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMBPDDANDHVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C4C=CC(=[N+](CC)CC)C=C4O3)C5=CC=CC=C5C(=O)O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。